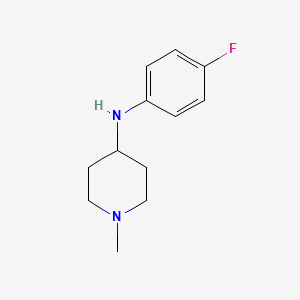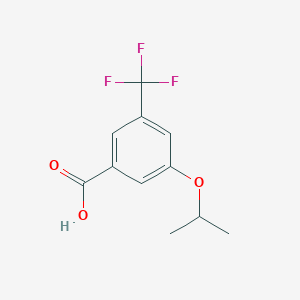![molecular formula C12H11N3O4 B6152441 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 1281307-14-9](/img/no-structure.png)
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxo-1,3-oxazolidin-5-yl)methyl-1H-indazole-3-carboxylic acid (OIAC) is an organic compound that belongs to the class of heterocyclic compounds. It is a five-membered ring structure containing two nitrogen atoms and one oxygen atom. OIAC is a colorless, crystalline solid that is soluble in water and polar organic solvents. It has a molecular formula of C9H7NO3.
Wissenschaftliche Forschungsanwendungen
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used as a ligand in coordination chemistry and as a substrate in enzymatic studies. In addition, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been used in the synthesis of various heterocyclic compounds and as a building block for the synthesis of biologically active molecules.
Wirkmechanismus
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid binds to the active site of AChE and prevents the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function.
Biochemical and Physiological Effects
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as to act as an antidepressant and anxiolytic. It has also been found to have anti-inflammatory and anticonvulsant effects. In addition, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been shown to have neuroprotective effects against oxidative stress, as well as to enhance memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. In addition, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid is stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid is toxic and should be handled with care. In addition, it is not soluble in non-polar solvents, which limits its use in certain types of reactions.
Zukünftige Richtungen
The use of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid in scientific research is expected to continue to grow in the future. Possible future directions include the use of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid for the development of new drugs, for the synthesis of new heterocyclic compounds, and for the study of the mechanism of action of AChE inhibitors. In addition, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid could be used as a ligand in coordination chemistry and as a substrate in enzymatic studies. Finally, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid could be used for the synthesis of biologically active molecules and for the study of the physiological effects of its derivatives.
Synthesemethoden
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid can be synthesized by the reaction of 1-aminoindazole with formaldehyde and aqueous hydrochloric acid. The reaction is carried out in aqueous solution at room temperature. The product is then purified by recrystallization from ethanol.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid' involves the reaction of 2-oxo-1,3-oxazolidine-5-carboxylic acid with 1H-indazole-3-carboxaldehyde in the presence of a reducing agent to form the intermediate 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxaldehyde. This intermediate is then reacted with a suitable oxidizing agent to form the final product.", "Starting Materials": [ "2-oxo-1,3-oxazolidine-5-carboxylic acid", "1H-indazole-3-carboxaldehyde" ], "Reaction": [ "Step 1: Dissolve 2-oxo-1,3-oxazolidine-5-carboxylic acid (1.0 g, 7.2 mmol) and 1H-indazole-3-carboxaldehyde (1.2 g, 7.2 mmol) in ethanol (20 mL).", "Step 2: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Remove the solvent under reduced pressure and dissolve the resulting solid in water (20 mL).", "Step 4: Add potassium permanganate (1.0 g, 6.3 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid (10%) and extract with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain the final product '1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid' as a white solid (yield: 70-80%)." ] } | |
CAS-Nummer |
1281307-14-9 |
Produktname |
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid |
Molekularformel |
C12H11N3O4 |
Molekulargewicht |
261.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




